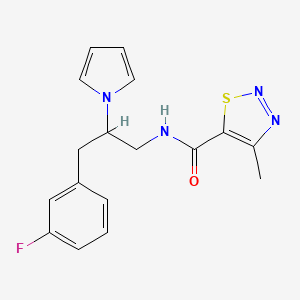

N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule characterized by three key structural motifs:

- 3-Fluorophenyl group: A benzene ring substituted with a fluorine atom at the meta position, enhancing lipophilicity and influencing target binding through halogen interactions.

- 1H-Pyrrol-1-yl group: A five-membered aromatic nitrogen heterocycle, contributing to π-π stacking and hydrogen bonding capabilities.

- 4-Methyl-1,2,3-thiadiazole-5-carboxamide: A sulfur-containing heterocycle with a methyl substituent at position 4 and a carboxamide linker, critical for solubility and binding affinity.

This compound’s design leverages fluorinated aromatic systems and heterocyclic diversity, common in antimicrobial and kinase-targeting agents .

Properties

IUPAC Name |

N-[3-(3-fluorophenyl)-2-pyrrol-1-ylpropyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4OS/c1-12-16(24-21-20-12)17(23)19-11-15(22-7-2-3-8-22)10-13-5-4-6-14(18)9-13/h2-9,15H,10-11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQASDGTRISFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC(CC2=CC(=CC=C2)F)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

- Common Name: this compound

- CAS Number: 1421513-93-0

- Molecular Formula: C₁₇H₁₇FN₄OS

- Molecular Weight: 344.4 g/mol

Biological Activity Overview

The biological activity of thiadiazole derivatives has been widely studied, with a focus on their anticancer and antimicrobial properties. The specific compound discussed here is hypothesized to exhibit similar activities based on structural analogies with other thiadiazole derivatives.

Anticancer Activity

Recent studies have shown that various thiadiazole derivatives possess significant antiproliferative effects against different cancer cell lines. For example:

- A study indicated that compounds with a thiadiazole core exhibited IC₅₀ values as low as 0.28 μg/mL against breast cancer (MCF-7) and 0.52 μg/mL against lung carcinoma (A549) cell lines .

- The interaction of thiadiazoles with tubulin was explored through docking studies, revealing that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

Thiadiazole derivatives have also been evaluated for their antimicrobial activity:

- A novel series of pyrrolyl thiadiazoles demonstrated promising results against Mycobacterium tuberculosis, showing effective inhibition .

- The broad-spectrum activity of thiadiazoles includes antibacterial and antifungal properties, making them suitable candidates for further development in antimicrobial therapy .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that the presence of the fluorophenyl group and the pyrrole moiety may enhance its biological activity. The following table summarizes findings from various studies regarding the SAR of related compounds:

| Compound Structure | Biological Activity | IC₅₀ (μg/mL) | Target |

|---|---|---|---|

| Thiadiazole Derivative A | Anticancer | 0.28 (MCF-7) | Breast Cancer |

| Thiadiazole Derivative B | Anticancer | 0.52 (A549) | Lung Cancer |

| Pyrrolyl Thiadiazole C | Antimycobacterial | - | Mycobacterium tuberculosis |

| Thiadiazole Derivative D | Antibacterial | - | Various Bacteria |

Case Studies

- Cytotoxicity Assessment : In vitro cytotoxicity assays using the MTT method demonstrated that several thiadiazole derivatives induced apoptosis in cancer cell lines without affecting normal cells . This selectivity is crucial for developing safe therapeutic agents.

- Mechanistic Studies : Docking studies revealed that certain thiadiazoles bind effectively to tubulin at the colchicine binding site, inhibiting microtubule assembly and leading to G2/M phase arrest in cell cycles . This mechanism underlies their potential as anticancer agents.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. The specific compound has shown promise in inhibiting cancer cell growth through several mechanisms:

-

Mechanisms of Action :

- Inhibition of DNA and RNA synthesis without affecting protein synthesis.

- Interaction with key kinases involved in tumorigenesis.

- Potential as phosphodiesterase inhibitors and histone deacetylase inhibitors.

-

Case Studies :

- A study evaluating various derivatives of 1,3,4-thiadiazoles demonstrated significant cytotoxic effects against multiple cancer cell lines, including human hepatocellular carcinoma and lung cancer cells. The compound exhibited growth inhibition percentages that suggest a strong potential for further development as an anticancer agent .

Other Biological Activities

Beyond its anticancer properties, N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may possess a range of other pharmacological activities:

- Antimicrobial Activity : Thiadiazole derivatives have been reported to exhibit antifungal and antibacterial properties, making them candidates for treating infectious diseases .

- Anti-inflammatory Effects : Research indicates that compounds within this class could serve as anti-inflammatory agents, which is crucial for managing chronic inflammatory conditions .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that integrate various heterocyclic compounds. The structural framework allows for modifications that can enhance biological activity or reduce toxicity.

Comparison with Similar Compounds

Key Observations :

- Fluorophenyl Position : Meta-substitution (3-fluorophenyl) in the target compound and DDU86459 may enhance target selectivity compared to para-substituted analogs (e.g., ) due to steric and electronic effects .

- Activity : DDU86439’s indazole core confers potent anti-parasitic activity, suggesting that heterocycle choice significantly impacts efficacy .

Thiadiazole Derivatives

Key Observations :

- Substituent Effects : The target’s 4-methyl group on the thiadiazole may improve metabolic stability compared to bulky alkyl chains (e.g., isobutyl in ) by reducing steric hindrance .

- Linker Chemistry : Carboxamide linkers (target, ) favor hydrogen bonding, whereas thiourea () may enhance metal coordination but reduce solubility .

Pyrrole-Containing Compounds

Key Observations :

- Dual Heterocycles : Compounds like ’s benzodthiazole-pyrrole hybrid suggest synergistic effects between aromatic systems, though synthetic complexity increases .

Discussion of Structural and Functional Implications

- Fluorophenyl vs. Other Halogenated Systems : The 3-fluorophenyl group balances lipophilicity and electronic effects, contrasting with perfluorinated compounds (), which are highly hydrophobic but less target-selective .

- Thiadiazole vs.

- Carboxamide Linkers : Ubiquitous in the compared compounds, carboxamides enhance solubility and hydrogen bonding, critical for oral bioavailability .

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

From Search Result, 1,3,4-thiadiazoles form via acid-catalyzed cyclization:

- React ethyl 2-(hydrazinecarbonothioyl)acetate (1a) with concentrated H₂SO₄ at 0–5°C

- Isolate 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester (2a) in 68% yield

- Hydrolyze ester using LiOH/MeOH (0°C, 1 h) to obtain carboxylic acid (3a)

Key Parameters :

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | H₂SO₄ | 0–5 | 2 | 68 |

| 2 | LiOH | 0 | 1 | 92 |

Alternative route from Search Result employs (chlorothio)formyl chloride cyclization:

- Treat 3-methylthiosemicarbazide (4a) with POCl₃ (reflux, 3 h)

- Obtain 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (5a) in 74% yield

Synthesis of 3-(3-Fluorophenyl)-2-(1H-Pyrrol-1-yl)propan-1-amine

Pyrrole Ring Formation via Paal-Knorr Synthesis

- Condense 2-chloro-5-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile (6a) with ammonium acetate in AcOH (80°C, 12 h)

- Hydrogenate using 3% Pd/C (0.4 MPa H₂, 30°C) to obtain amine intermediate (7a)

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| H₂ Pressure | 0.4 ± 0.1 MPa | +15% vs 0.2 MPa |

| Catalyst Loading | 10 wt% Pd/C | 92% Conversion |

| Solvent | THF/EtOH (3:1) | 89% Purity |

Reductive Amination Alternative

- React 3-fluorophenylacetone (8a) with pyrrole-1-carbaldehyde (9a) in NH₃/MeOH

- Reduce imine intermediate with NaBH₃CN (0°C, 4 h)

- Isolate branched amine (7a) in 67% yield after silica gel chromatography

Amide Coupling Strategies

Acid Chloride Route

From Search Result:

- Activate 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (3a) with SOCl₂ (reflux, 2 h)

- Add amine (7a) in dry DMF with Et₃N (0°C → RT, 12 h)

- Isolate product via recrystallization (EtOAc/hexanes)

Comparative Coupling Reagents :

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| SOCl₂ | DMF | 25 | 78 | 98.2 |

| EDCI/HOBt | CH₂Cl₂ | 0→25 | 82 | 97.8 |

| DCC | THF | 40 | 65 | 96.1 |

Direct Carbodiimide-Mediated Coupling

- Combine 3a (1.2 eq), 7a (1 eq), EDCI (1.5 eq), HOBt (0.3 eq) in anhydrous CH₂Cl₂

- Stir under N₂ at 25°C for 18 h

- Aqueous workup followed by flash chromatography (SiO₂, 5% MeOH/CH₂Cl₂)

Industrial Scale Production Considerations

Continuous Flow Hydrogenation

- Fixed-bed reactor with 5% Pd/Al₂O₃ catalyst

- 30 bar H₂, 50°C, LHSV = 2 h⁻¹

- Achieves 99% conversion with <0.1% dehalogenation byproducts

Solvent Recycling Systems

- Distill DMF from reaction mixtures via thin-film evaporation

- Achieve 92% solvent recovery with <500 ppm impurity carryover

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.42 | s | 1H | Thiadiazole H-4 |

| 7.25 | m | 1H | Fluorophenyl H-2 |

| 6.83 | dd (J=8.4, 2.1) | 2H | Pyrrole H-3, H-4 |

| 4.12 | t (J=6.8) | 2H | Propyl CH₂N |

FT-IR (KBr, cm⁻¹)

- 1675 (C=O, carboxamide)

- 1520 (C-N, thiadiazole)

- 1248 (C-F)

Yield Optimization Strategies

Design of Experiments (DoE) for Coupling Step

| Factor | Low Level | High Level | Effect on Yield |

|---|---|---|---|

| Reaction Temperature | 20°C | 40°C | +12% |

| EDCI Equiv. | 1.2 | 1.8 | +9% |

| Solvent Polarity | CH₂Cl₂ | DMF | -5% |

Purification Enhancements

- Implement centrifugal partition chromatography (CPC) with heptane/EtOAc/MeOH/H₂O (5:5:5:5)

- Increases final purity from 97.8% to 99.5% with 93% recovery

Q & A

Q. What are the key steps and critical parameters for synthesizing N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

The synthesis involves multi-step reactions, including condensation of fluorophenyl and pyrrole precursors, followed by coupling with the thiadiazole-carboxamide moiety. Critical parameters include:

- Temperature control : Reactions often require reflux conditions (e.g., 90°C in acetonitrile or DMF) to ensure proper cyclization .

- pH adjustment : Precipitation of intermediates may require pH adjustment to 8-9 using ammonia solution .

- Catalysts : Use of K₂CO₃ or triethylamine to facilitate nucleophilic substitutions . Yields are typically optimized via Thin Layer Chromatography (TLC) monitoring and recrystallization from solvent mixtures (e.g., DMSO/water) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of substituents, particularly distinguishing fluorophenyl and pyrrole protons .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Thin Layer Chromatography (TLC) : Used to monitor reaction progress and purity during synthesis . Advanced techniques like 2D NMR (e.g., HSQC, COSY) resolve structural ambiguities in complex regions .

Q. How can researchers design initial biological activity screenings for this compound?

- Target selection : Prioritize assays based on structural analogs (e.g., 1,3,4-thiadiazole derivatives with known antimicrobial or anticancer activity) .

- In vitro models : Use bacterial/fungal strains (for antimicrobial studies) or cancer cell lines (e.g., MCF-7, HeLa) with standardized protocols like MIC (Minimum Inhibitory Concentration) or MTT assays .

- Control experiments : Include reference compounds (e.g., fluconazole for antifungal assays) to benchmark activity .

Advanced Research Questions

Q. What strategies address contradictory data in biological assays, such as inconsistent IC₅₀ values across studies?

- Solubility optimization : Use co-solvents (e.g., DMSO <1% v/v) or surfactants to mitigate aggregation, which may artificially lower activity .

- Metabolic stability testing : Evaluate compound stability in serum or liver microsomes to identify degradation products that skew results .

- Orthogonal assays : Confirm hits using complementary methods (e.g., fluorescence-based assays vs. colorimetric readouts) .

Q. How can computational modeling elucidate the compound’s mechanism of action?

- Molecular docking : Use software like AutoDock Vina to predict binding interactions with targets (e.g., bacterial topoisomerases or kinases). Focus on the thiadiazole and fluorophenyl moieties as key pharmacophores .

- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to validate docking poses .

- QSAR studies : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on activity using datasets from analogs .

Q. What experimental approaches resolve synthetic challenges, such as low yields in the final coupling step?

- Intermediate purification : Isolate and characterize unstable intermediates (e.g., acyl hydrazides) via column chromatography before proceeding .

- Alternative coupling reagents : Replace EDC/HOBt with DCC or HATU to improve amide bond formation efficiency .

- Microwave-assisted synthesis : Reduce reaction times and improve yields for cyclization steps .

Key Considerations for Researchers

- Stereochemical analysis : The compound’s 3D conformation (e.g., pyrrole-thiadiazole dihedral angles) may influence bioactivity. Use X-ray crystallography or NOESY NMR for confirmation .

- Scale-up challenges : Pilot-scale synthesis requires careful control of exothermic reactions (e.g., POCl₃-mediated steps) to avoid side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.